molecular formula C20H19Cl2F3N2O4S B2557830 2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 341964-76-9

2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2557830
CAS RN: 341964-76-9
M. Wt: 511.34
InChI Key: WMAAYJJDFHPBOY-UHFFFAOYSA-N
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Description

2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

Radiosynthesis in Herbicide Metabolism and Mode of Action Studies

Radiosynthesis techniques, such as those used for herbicides like acetochlor and safeners like R-29148, are critical for understanding the metabolism and mode of action of agrochemical compounds. These techniques involve the reductive dehalogenation of iodoacetochlor with tritium gas to produce high-specific-activity compounds for metabolic studies (Latli & Casida, 1995).

Herbicide Efficacy and Selectivity

Research on the post-emergence control of red rice with mefluidide and bentazon demonstrates the importance of chemical compounds in improving herbicide selectivity and efficacy. Such studies are crucial for developing effective weed management strategies in agricultural settings (Barrentine, Street, & Kurtz, 1984).

Anticancer Properties of Chemical Hybrids

The pharmacophore hybridization approach, leading to the synthesis of novel molecules with anticancer properties, exemplifies the role of chemical compounds in therapeutic applications. These methods yield compounds like 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide with potential anticancer activity (Yushyn, Holota, & Lesyk, 2022).

Antimicrobial Activity of Heterocyclic Compounds

The synthesis and evaluation of isoxazole-based heterocycles for antimicrobial activity highlight the potential of chemical compounds in addressing microbial resistance and infection. These compounds, incorporating sulfamoyl moieties, showcase the diversity of applications in pharmaceutical research (Darwish, Atia, & Farag, 2014).

Enhancing Herbicide Performance in Agriculture

Studies on mefluidide as an enhancing agent for postemergence broadleaf herbicides in soybeans illustrate the compound's role in improving herbicide performance. This research is critical for developing more effective and efficient agricultural practices (Blumhorst & Kapuśta, 1987).

properties

IUPAC Name

2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2F3N2O4S/c1-11(2)31-17-8-16(14(21)7-15(17)22)27-19(29)10-32(30)9-18(28)26-13-5-3-4-12(6-13)20(23,24)25/h3-8,11H,9-10H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAAYJJDFHPBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide
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2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide
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2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide
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2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide
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2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide
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2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide

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